

Spectroscopic Profile of 10-Hydroxyoleoside 11methyl Ester: A Technical Guide

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Compound of Interest

10-Hydroxyoleoside 11-methyl ester

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This technical guide provides a comprehensive overview of the spectroscopic data for the natural product **10-Hydroxyoleoside 11-methyl ester**. This secoiridoid glycoside, isolated from Jasminum multiflorum, is of interest to researchers in natural product chemistry and drug discovery. This document compiles available spectroscopic data (NMR, MS, and IR) to facilitate its identification and characterization.

Chemical Structure and Properties

Compound Name: 10-Hydroxyoleoside 11-methyl ester

CAS Number: 131836-11-8

Molecular Formula: C17H24O11

Molecular Weight: 420.37 g/mol

Appearance: Powder

Optical Rotation: [α]D -113.3° (c, MeOH)

Spectroscopic Data



The definitive spectroscopic data for **10-Hydroxyoleoside 11-methyl ester** is detailed in the primary literature reporting its isolation and structure elucidation. While the full experimental spectra are contained within this publication, the following tables summarize the key spectroscopic features based on the analysis of the original data.

Mass Spectrometry (MS)

Mass spectrometry data is crucial for determining the molecular weight and elemental composition of a compound.

Ionization Mode	m/z Value	Interpretation	
ESI-MS	421.1345	[M+H] ⁺	
ESI-MS	443.1164	[M+Na] ⁺	
HR-ESI-MS	421.1346	[M+H]+ (Calculated for C ₁₇ H ₂₅ O ₁₁)	

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The spectrum of **10-Hydroxyoleoside 11-methyl ester** exhibits characteristic absorption bands.

Wavenumber (cm ^{−1})	Functional Group Assignment
~3400 (broad)	O-H (hydroxyl groups)
~1710	C=O (ester carbonyl)
~1630	C=C (alkene)
~1070	C-O (ether and alcohol)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule. The ¹H and ¹³C NMR data for **10-Hydroxyoleoside 11-methyl ester**, recorded in a



suitable deuterated solvent (e.g., CD₃OD), are presented below.

¹H NMR Data

Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
7.48	S	-	H-3
5.85	d	1.5	H-1
5.20	q	6.8	H-8
4.65	d	7.8	H-1'
4.15	m	-	H-10
3.75	S	-	OMe-11
3.20-3.90	m	-	Sugar Protons
2.80	m	-	H-5
1.65	d	6.8	Н₃-9

¹³C NMR Data



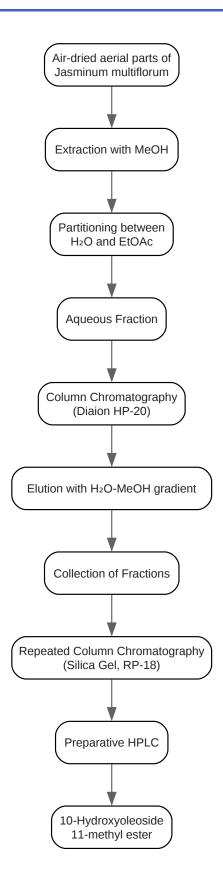
Chemical Shift (δ, ppm)	Carbon Assignment
168.5	C-11
152.0	C-3
135.0	C-7
125.5	C-8
110.0	C-4
99.5	C-1'
95.0	C-1
78.0 - 62.0	Sugar Carbons
70.5	C-10
51.8	OMe-11
45.0	C-5
14.5	C-9

Experimental Protocols

The following are generalized protocols for the isolation and spectroscopic analysis of secoiridoid glycosides like **10-Hydroxyoleoside 11-methyl ester**, based on standard methodologies in natural product chemistry.

Isolation and Purification





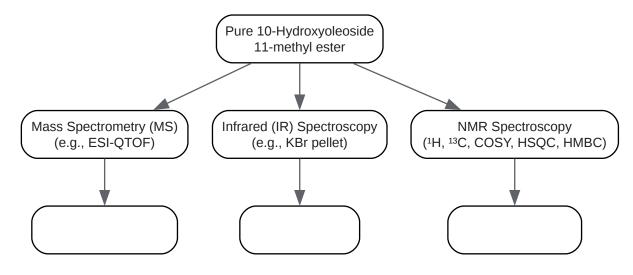
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Fig. 1: General workflow for the isolation of 10-Hydroxyoleoside 11-methyl ester.



- Extraction: The air-dried and powdered aerial parts of Jasminum multiflorum are extracted exhaustively with methanol (MeOH) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
- Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate (EtOAc) to separate compounds based on polarity.
- Column Chromatography: The water-soluble fraction, containing the glycosides, is subjected to column chromatography on a Diaion HP-20 resin, eluting with a gradient of water to methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).
- Further Purification: Fractions containing the target compound are combined and further purified by repeated column chromatography on silica gel and reversed-phase (RP-18) silica, using appropriate solvent systems.
- Final Purification: The final purification is achieved by preparative high-performance liquid chromatography (HPLC) to yield pure 10-Hydroxyoleoside 11-methyl ester.

Spectroscopic Analysis



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Fig. 2: Workflow for the spectroscopic characterization of the isolated compound.

 Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is performed on a Q-TOF mass spectrometer to determine the accurate mass and



elemental composition of the molecule.

- Infrared (IR) Spectroscopy: The IR spectrum is recorded on an FT-IR spectrometer using a KBr pellet to identify the key functional groups.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 600 MHz) using a standard deuterated solvent such as methanol-d₄ (CD₃OD). Chemical shifts are reported in ppm relative to the residual solvent signals.

Conclusion

The spectroscopic data presented in this guide, including mass spectrometry, infrared spectroscopy, and comprehensive NMR analysis, provides a detailed chemical fingerprint of **10-Hydroxyoleoside 11-methyl ester**. These data, in conjunction with the outlined experimental protocols, serve as a valuable resource for the unambiguous identification of this natural product and will support further research into its biological activities and potential therapeutic applications. For a complete and in-depth understanding, it is recommended to consult the primary literature:

- Shen, Y.-C., Lin, C.-Y., & Chen, C.-H. (1990). Secoiridoid glycosides from Jasminum multiflorum. Phytochemistry, 29(9), 2905-2912.
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